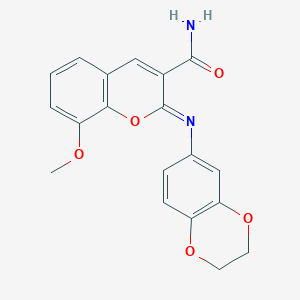

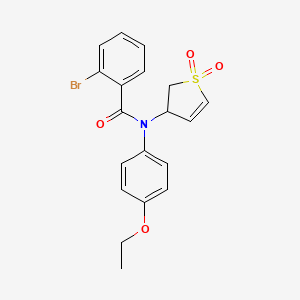

![molecular formula C21H17ClO6 B2499686 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-10-9](/img/structure/B2499686.png)

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, is a derivative of chromen-2-one, which is a scaffold present in various compounds with potential biological activities. The chromen-2-one derivatives have been the subject of numerous studies due to their diverse chemical reactivity and their ability to interact with biological systems .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the use of Vilsmeier–Haack reagent, as seen in the preparation of (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-ones . Another approach includes the coupling of secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one using a ruthenium(II) catalytic system, leading to 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones . Additionally, photo-reorganization techniques have been employed to synthesize angular pentacyclic compounds from 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be complex, with the potential for various substituents to influence the overall shape and reactivity of the molecule. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system, with specific cell constants and the formation of linear chains due to π-π stacking .

Chemical Reactions Analysis

Chromen-2-one derivatives exhibit a wide range of chemical reactivity. For example, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used as a synthetic intermediate to construct various heterocyclic systems, reacting with heterocyclic amines to produce Schiff bases and with binucleophilic reagents to afford a diversity of furo[3,2-g]chromenes . The nucleophilic reactivity of a similar compound was investigated, showing the formation of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and ethoxy groups can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some derivatives has been tested, indicating that these compounds can have significant biological effects .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Properties

- A study synthesized 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives and found significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, along with notable antioxidant activities (Al-ayed, 2011).

Synthesis and Reactivity

- Research focused on the synthesis and characterization of various derivatives of this compound, exploring their potential as biological agents. These studies involve complex chemical processes and analyses to understand the compound's properties and potential applications (Andreev et al., 2021).

Antimicrobial Activity

- Some derivatives of this compound have been tested for antimicrobial activity. Studies indicate that these compounds show enhanced activity when coordinated with metals, suggesting potential use in developing new antimicrobial agents (Vyas, 2009).

Anticancer Potential

- A series of derivatives were synthesized and tested against different cancer cell lines, showing moderate cytotoxic activity. This suggests potential for developing novel anticancer agents based on this compound (Ambati et al., 2017).

Molecular Structure and Analysis

- Studies have been conducted to determine the molecular structure and properties of derivatives of this compound, including their electronic and geometric characteristics. These analyses are crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields (Mary et al., 2015).

Eigenschaften

IUPAC Name |

6-chloro-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO6/c1-25-18-8-5-12(19(26-2)20(18)27-3)4-7-16(23)15-11-13-10-14(22)6-9-17(13)28-21(15)24/h4-11H,1-3H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBGRSPVNMKYLP-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

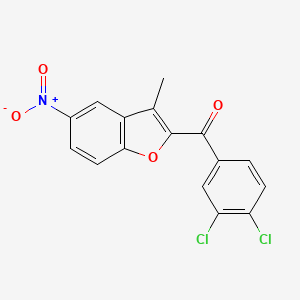

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)

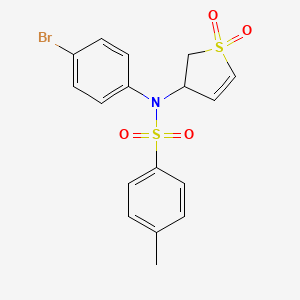

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

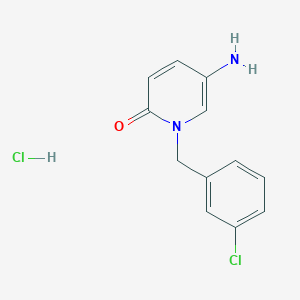

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)